molecular formula C9H7IO B8303993 3-(4-Iodophenyl)-2-propyn-1-ol

3-(4-Iodophenyl)-2-propyn-1-ol

Cat. No. B8303993
M. Wt: 258.06 g/mol
InChI Key: XHLANBRMIZBQOG-UHFFFAOYSA-N
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Patent
US04730008

Procedure details

A mixture of 1,4-diiodobenzene (24.7 g), propargyl alcohol (1.68 g), BTPC (0.21 g) and CuI (28 mg) in diethylamine (180 ml) was stirred at room temperature under nitrogen for 18 h. The solvent was evaporated in vacuo at 35°, the residual solid taken up in MC (200 ml) and the solution washed with 2N hydrochloric acid (150 ml). The aqueous phase was extracted with further MC (75 ml), the organic layers combined, dried and purified by FCC eluting with EA-CX (1:6) and then EA-CX (1:3) to yield the title compound as a fawn crystalline solid (4.9 g) m.p. 101°-102°.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
28 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][CH:3]=1.[CH2:9]([OH:12])[C:10]#[CH:11]>C(NCC)C.[Cu]I>[I:8][C:5]1[CH:6]=[CH:7][C:2]([C:11]#[C:10][CH2:9][OH:12])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
IC1=CC=C(C=C1)I
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)NCC
Name
CuI
Quantity
28 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo at 35°
WASH
Type
WASH
Details
the solution washed with 2N hydrochloric acid (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with further MC (75 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by FCC
WASH
Type
WASH
Details
eluting with EA-CX (1:6)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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